1-Ethyl-2-methylnaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

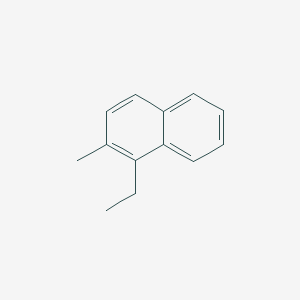

1-Ethyl-2-methylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄ and a molecular weight of 170.2503 g/mol It is a derivative of naphthalene, characterized by the presence of an ethyl group at the first position and a methyl group at the second position on the naphthalene ring

Preparation Methods

The synthesis of 1-ethyl-2-methylnaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene derivatives. For instance, the reaction of 2-methylnaphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound . Industrial production methods may involve similar alkylation reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Ethyl-2-methylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation of this compound can lead to the formation of tetrahydronaphthalene derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring.

Scientific Research Applications

1-Ethyl-2-methylnaphthalene has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.

Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methylnaphthalene depends on its specific chemical interactions. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The molecular targets and pathways involved in its biological activities are subjects of ongoing research .

Comparison with Similar Compounds

1-Ethyl-2-methylnaphthalene can be compared with other naphthalene derivatives such as:

1-Methylnaphthalene: Similar in structure but lacks the ethyl group, leading to different chemical properties and reactivity.

2-Methylnaphthalene: Similar but with the methyl group at the second position, affecting its chemical behavior.

1-Ethylnaphthalene: Lacks the methyl group, resulting in distinct reactivity patterns

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What experimental models are recommended for assessing systemic toxicity of 1-ethyl-2-methylnaphthalene, and what endpoints should be prioritized?

- Methodological Answer: Rodent models (e.g., rats, mice) are standard for systemic toxicity studies, with exposure routes including inhalation, oral, and dermal administration (Table B-1, ). Prioritize endpoints such as hepatic/renal effects, hematological changes, and respiratory function. Include body weight monitoring and histopathological analysis. For robust results, adhere to inclusion criteria for species selection and exposure routes outlined in systematic reviews (Section C.1, ).

Q. How should researchers design studies to evaluate environmental persistence of this compound in aquatic systems?

- Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) for detection, referencing EPA’s Toxics Release Inventory (TRI) protocols ( ). Conduct biodegradation assays under aerobic/anaerobic conditions, and measure half-life in water-sediment systems. Include controls for abiotic degradation. Validate results against EPA’s environmental fate databases ( ).

Q. What are validated analytical techniques for quantifying this compound in biological matrices?

- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with fluorescence detection offers high sensitivity. For metabolite identification (e.g., naphthoquinones), use stable isotope dilution assays or hemoglobin adduct analysis, as demonstrated in Troester et al. (2002) ( ). Calibrate instruments using NIST-certified reference materials ( ).

Advanced Research Questions

Q. How can conflicting data on this compound’s hepatotoxicity be resolved across studies?

- Methodological Answer: Apply systematic review frameworks (Steps 4–8, ) to assess risk of bias (Table C-6, ). Evaluate study heterogeneity in dosing regimens, exposure durations, and species sensitivity. Use meta-analytic tools to reconcile differences, and validate findings via in vitro models (e.g., primary hepatocytes or 3D liver spheroids). Reference ATSDR’s confidence rating system for evidence synthesis (Section C.6, ).

Q. What mechanistic approaches elucidate the role of this compound in oxidative stress pathways?

- Methodological Answer: Employ transcriptomic profiling (RNA-seq) to identify upregulated genes (e.g., CYP450 isoforms, antioxidant enzymes). Pair with lipid peroxidation assays (e.g., malondialdehyde quantification) and glutathione depletion metrics. Use knockout rodent models to confirm pathways, as detailed in ATSDR’s biomarker assessment protocols (Appendix B, ).

Q. How do structural modifications (e.g., ethyl vs. methyl groups) influence this compound’s bioavailability and toxicity?

- Methodological Answer: Perform comparative pharmacokinetic studies using deuterated analogs. Assess logP values and plasma protein binding via equilibrium dialysis. Computational modeling (e.g., QSAR) can predict bioavailability differences. Validate with in vivo absorption studies, referencing NIST’s thermochemistry data for structural analogs ().

Methodological and Data Analysis Questions

Q. What criteria should guide inclusion/exclusion of studies in a systematic review of this compound’s health effects?

- Methodological Answer: Follow ATSDR’s inclusion criteria (Table B-1, ): prioritize peer-reviewed studies with defined exposure routes (inhalation, oral, dermal) and outcomes (e.g., systemic toxicity, carcinogenicity). Exclude non-peer-reviewed sources unless validated by three independent experts (Appendix B, ). Use PRISMA flow diagrams to document screening (Figure B-1, ).

Q. How can researchers address detection bias in human epidemiological studies on this compound exposure?

Properties

CAS No. |

17057-93-1 |

|---|---|

Molecular Formula |

C13H14 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-ethyl-2-methylnaphthalene |

InChI |

InChI=1S/C13H14/c1-3-12-10(2)8-9-11-6-4-5-7-13(11)12/h4-9H,3H2,1-2H3 |

InChI Key |

INUWBHWKAMVTNU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC2=CC=CC=C21)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.